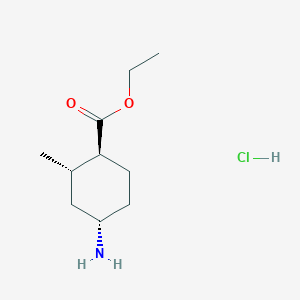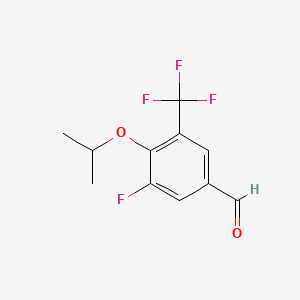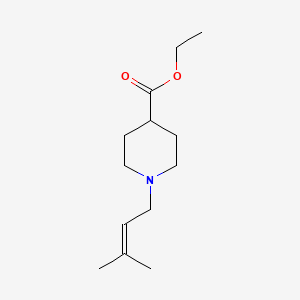![molecular formula C9H13Cl2N3 B15359047 (1-Methylpyrrolo[2,3-b]pyridin-5-yl)methanamine;dihydrochloride](/img/structure/B15359047.png)
(1-Methylpyrrolo[2,3-b]pyridin-5-yl)methanamine;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Methylpyrrolo[2,3-b]pyridin-5-yl)methanamine; dihydrochloride:
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methylpyrrolo[2,3-b]pyridin-5-yl)methanamine; dihydrochloride typically involves multiple steps, starting with the construction of the pyrrolopyridine core. One common approach is the cyclization of a suitable precursor containing both pyrrole and pyridine functionalities. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote the formation of the fused ring system.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors designed to handle the necessary reaction conditions. The process would be optimized for efficiency and yield, with careful control of temperature, pressure, and reagent concentrations to ensure consistent product quality.
化学反应分析
(1-Methylpyrrolo[2,3-b]pyridin-5-yl)methanamine; dihydrochloride: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups, such as aldehydes or ketones.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or other reduced forms.
Substitution: Substitution reactions can introduce different substituents onto the pyrrolopyridine core, altering its chemical properties.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as chromium(VI) oxide or potassium permanganate.
Reduction reactions might involve hydrogen gas in the presence of a catalyst or reducing agents like lithium aluminum hydride.
Substitution reactions could employ various electrophiles or nucleophiles, depending on the desired substitution pattern.
Major Products Formed:
Oxidation products: Aldehydes, ketones, carboxylic acids.
Reduction products: Primary amines, secondary amines.
Substitution products: Halogenated derivatives, alkylated derivatives.
科学研究应用
(1-Methylpyrrolo[2,3-b]pyridin-5-yl)methanamine; dihydrochloride: has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a tool in biological studies to investigate the interactions of pyrrolopyridine derivatives with biological targets.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It can be utilized in the production of materials with unique properties, such as advanced polymers or coatings.
作用机制
The mechanism by which (1-Methylpyrrolo[2,3-b]pyridin-5-yl)methanamine; dihydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes in the body, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical and pharmacological studies.
相似化合物的比较
(1-Methylpyrrolo[2,3-b]pyridin-5-yl)methanamine; dihydrochloride: can be compared with other similar compounds, such as:
N-Methyl-1-(3-pyridin-3-ylisoxazol-5-yl)methanamine dihydrochloride
{1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine dihydrochloride
These compounds share structural similarities but may differ in their functional groups, leading to variations in their chemical properties and potential applications. The uniqueness of (1-Methylpyrrolo[2,3-b]pyridin-5-yl)methanamine; dihydrochloride lies in its specific arrangement of atoms and the resulting biological and chemical activities.
属性
分子式 |
C9H13Cl2N3 |
|---|---|
分子量 |
234.12 g/mol |
IUPAC 名称 |
(1-methylpyrrolo[2,3-b]pyridin-5-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C9H11N3.2ClH/c1-12-3-2-8-4-7(5-10)6-11-9(8)12;;/h2-4,6H,5,10H2,1H3;2*1H |
InChI 键 |
QZOUMUHWJKXYQG-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC2=CC(=CN=C21)CN.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



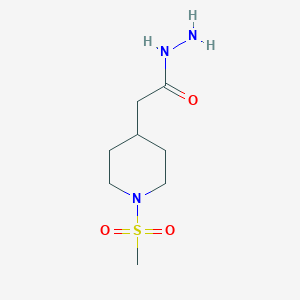
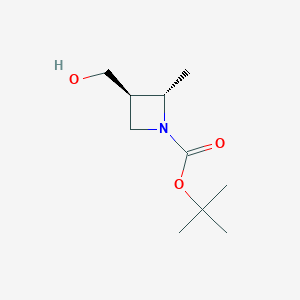
![Methyl 1-[(4-chlorophenyl)methyl]-5-methyltriazole-4-carboxylate](/img/structure/B15358978.png)

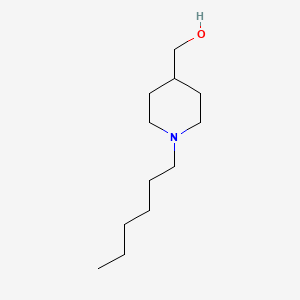
![4-[5-(1,3-Dioxolan-2-yl)furan-2-yl]pyridazine](/img/structure/B15358994.png)
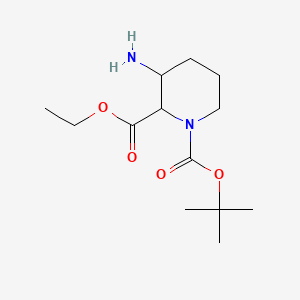
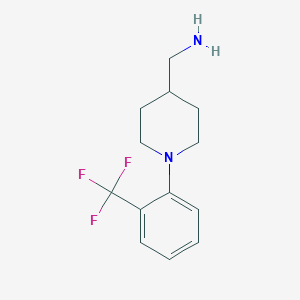

![Tert-butyl (5S)-5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate](/img/structure/B15359002.png)
